methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate
Brand Name: Vulcanchem
CAS No.: 317318-69-7
VCID: VC20804191
InChI: InChI=1S/C22H20F3NO3S2/c1-13-10-17(8-9-18(13)29-11-20(27)28-3)30-12-19-14(2)26-21(31-19)15-4-6-16(7-5-15)22(23,24)25/h4-10H,11-12H2,1-3H3
SMILES: CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)OC
Molecular Formula: C22H20F3NO3S2
Molecular Weight: 467.5 g/mol

methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate

CAS No.: 317318-69-7

Cat. No.: VC20804191

Molecular Formula: C22H20F3NO3S2

Molecular Weight: 467.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate - 317318-69-7

Specification

CAS No. 317318-69-7
Molecular Formula C22H20F3NO3S2
Molecular Weight 467.5 g/mol
IUPAC Name methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate
Standard InChI InChI=1S/C22H20F3NO3S2/c1-13-10-17(8-9-18(13)29-11-20(27)28-3)30-12-19-14(2)26-21(31-19)15-4-6-16(7-5-15)22(23,24)25/h4-10H,11-12H2,1-3H3
Standard InChI Key QODOIZHAPCCMJN-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)OC
Canonical SMILES CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)OC

Introduction

Structural Characterization and Properties

Chemical Structure and Nomenclature

Methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate contains several key structural components that define its chemical identity:

  • A thiazole heterocyclic core (1,3-thiazol-5-yl)

  • A 4-(trifluoromethyl)phenyl substituent at the 2-position of the thiazole ring

  • A methyl group at the 4-position of the thiazole

  • A methylsulfanyl linker connecting the thiazole to a phenoxy moiety

  • A 2-methyl substituent on the phenoxy ring

  • A methyl acetate group attached to the phenoxy oxygen

Based on structural comparison with similar compounds found in the search results, the molecular formula is likely C₂₂H₂₀F₃NO₃S₂, with an estimated molecular weight of approximately 467.5 g/mol. This estimation is derived from the analysis of the ethyl ester analog, which has a reported molecular weight of 481.55 g/mol .

PropertyEstimated ValueBasis for Estimation
Physical StateSolid at room temperatureBased on similar thiazole derivatives
SolubilityPoor water solubility; better solubility in organic solventsBased on structural features and analogs
LogPApproximately 6.5-6.7Derived from ethyl ester analog (LogP: 6.67990)
Polar Surface AreaApproximately 100-102 ŲDerived from ethyl ester analog (PSA: 101.96000)
Hydrogen Bond Donors0Based on chemical structure
Hydrogen Bond Acceptors6-8Based on similar compounds and structural analysis
Rotatable Bonds7-8Based on similar compounds with comparable flexibility

The presence of the trifluoromethyl group significantly enhances lipophilicity and metabolic stability, while the ester functionality provides a potential site for hydrolysis in biological systems. The high estimated LogP value suggests this compound would exhibit significant lipophilicity, which could impact its bioavailability and distribution in biological systems.

Comparative Analysis with Structural Analogs

Several structural analogs identified in the search results provide valuable comparative insights:

  • 2-(2-Methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylselanyl)phenoxy)acetic acid (CID: 11620299) :

    • Contains selenium instead of sulfur in the linking group

    • Features a free carboxylic acid rather than a methyl ester

    • Molecular weight: 500.4 g/mol

    • Molecular formula: C₂₁H₁₈F₃NO₃SSe

  • Ethyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate (CAS: 343322-83-8) :

    • Most similar to our target compound, differing only in having an ethyl ester instead of a methyl ester

    • Molecular weight: 481.551 g/mol

    • Molecular formula: C₂₃H₂₂F₃NO₃S₂

    • LogP: 6.67990

    • PSA: 101.96000

  • 2-[2-methyl-4-[[(4S,5R)-5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-4-yl]methylsulfanyl]phenoxy]acetic acid (CID: 156016885) :

    • Contains a 4,5-dihydro-thiazole ring with specific stereochemistry

    • Features a free carboxylic acid

    • Molecular weight: 455.5 g/mol

    • Molecular formula: C₂₁H₂₀F₃NO₃S₂

These structural variations, particularly in the linking heteroatom (S vs. Se) and the terminal group (methyl ester vs. ethyl ester vs. free acid), would significantly influence physicochemical properties, metabolic stability, and potentially biological activities.

Synthetic Pathways and Reactivity

Chemical Reactivity Profile

Based on its structural features, methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate would exhibit several key reactivity patterns:

  • Ester hydrolysis: The methyl ester group would be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reactivity is relevant for potential metabolic transformations.

  • Thiazole ring reactivity: The thiazole heterocycle, while relatively stable, possesses some aromatic character and could participate in electrophilic substitution reactions, though the existing substitution pattern limits available positions.

  • Sulfur oxidation: The thioether (methylsulfanyl) linkage could undergo oxidation to form sulfoxides or sulfones under oxidative conditions.

  • Trifluoromethyl group stability: The trifluoromethyl substituent imparts metabolic stability and is generally unreactive under physiological conditions.

These reactivity patterns have implications for the compound's stability, metabolism, and potential for derivatization in medicinal chemistry applications.

Structure-Activity Relationships

Information from the search results on related thiazole compounds provides insights into potential structure-activity relationships:

  • The thiazole core appears to be an important pharmacophore in compounds with various biological activities, including anticonvulsant and anticancer properties .

  • Substitution patterns on the thiazole ring significantly influence biological activity. For example, N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed selectivity against certain cancer cell lines .

  • The presence of a trifluoromethyl group on the phenyl ring can enhance lipophilicity, metabolic stability, and potentially, binding affinity to target proteins.

  • The positioning of methoxy groups on phenyl rings attached to thiazole scaffolds has been shown to influence anticancer activity in related compounds .

These structure-activity observations suggest that the specific arrangement of substituents in the target compound could confer interesting biological properties that warrant further investigation.

Analytical Characterization Methods

Spectroscopic Analysis Techniques

For comprehensive characterization of methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate, several spectroscopic techniques would be applicable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would reveal characteristic signals for the aromatic protons, methyl groups, methylene protons, and the methyl ester

    • ¹³C NMR would provide information about the carbon framework

    • ¹⁹F NMR would be valuable for characterizing the trifluoromethyl group

    • 2D NMR techniques (COSY, HSQC, HMBC) would assist in complete structure elucidation

  • Mass Spectrometry:

    • Expected molecular ion peak around m/z 467

    • Characteristic fragmentation patterns might include loss of the methyl ester group and cleavage of the methylsulfanyl linker

    • High-resolution mass spectrometry would confirm the molecular formula

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the ester carbonyl (approximately 1730-1750 cm⁻¹)

    • C-F stretching bands from the trifluoromethyl group (1100-1200 cm⁻¹)

    • Aromatic C=C stretching and C-S stretching bands

  • UV-Visible Spectroscopy:

    • The conjugated thiazole and aromatic systems would exhibit characteristic absorption patterns

These spectroscopic methods, used in combination, would provide comprehensive structural confirmation and purity assessment.

Chromatographic Separation Methods

For purification and analysis of the target compound, several chromatographic approaches would be effective:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC with C18 columns would be suitable for separation and purity analysis

    • Gradient elution with acetonitrile/water or methanol/water mobile phases

    • UV detection at wavelengths targeting the aromatic and thiazole chromophores

  • Thin-Layer Chromatography (TLC):

    • Silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)

    • Visualization using UV light or specific staining reagents

    • Useful for reaction monitoring and purity assessment

  • Flash Column Chromatography:

    • For preparative-scale purification

    • Silica gel stationary phase with optimized solvent systems

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • For identification and purity assessment

    • Provides both separation and structural information

These chromatographic methods would be essential for ensuring the purity and identity of the compound for further studies.

Computational Analysis Approaches

Computational methods provide valuable insights into the compound's properties and potential activities:

  • Molecular Docking Studies:

    • Prediction of binding modes and affinities to potential biological targets

    • Especially relevant given the potential anticancer and anticonvulsant activities of related thiazole compounds

  • Quantum Chemical Calculations:

    • Density Functional Theory (DFT) calculations for electronic properties

    • Prediction of spectroscopic data (NMR, IR) to assist in characterization

    • Analysis of reactivity patterns and stability

  • Molecular Dynamics Simulations:

    • Investigation of conformational flexibility

    • Understanding the impact of the methylsulfanyl linker on three-dimensional structure

  • QSAR (Quantitative Structure-Activity Relationship) Analysis:

    • Correlation of structural features with potential biological activities

    • Comparison with known active thiazole derivatives to predict bioactivity

  • Physiochemical Property Predictions:

    • ADME property calculations

    • Prediction of solubility, permeability, and drug-likeness parameters

These computational approaches would complement experimental studies and provide direction for biological testing and structural optimization.

Research Status and Future Directions

Current Research Landscape

  • Anticancer research: Investigation of thiazole derivatives has revealed promising activity against specific cancer cell lines. One thiazole-pyridine hybrid demonstrated better anti-breast cancer efficacy than 5-fluorouracil, a standard chemotherapeutic agent .

  • Structure optimization studies: Research has focused on understanding how structural modifications to thiazole scaffolds influence biological activity, with emphasis on specific substituents such as methoxy groups and heterocyclic attachments .

  • Central nervous system applications: Development of thiazole-containing compounds for neurological disorders, with some derivatives showing significant anticonvulsant activity. For example, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one displayed notable efficacy with a favorable protection index .

  • Mechanistic investigations: Studies exploring the mechanisms of action of bioactive thiazole derivatives, including their effects on apoptosis in cancer cell lines .

Recent updates to the PubChem records for similar compounds (as of March 2025) suggest ongoing interest in thiazole derivatives with potential pharmacological applications.

Challenges and Limitations

Several challenges and limitations can be identified in the research and development of the target compound:

  • Synthetic complexity: The multi-step synthesis required for this complex molecule presents challenges in terms of yield, purity, and scale-up potential.

  • Physicochemical limitations: The high estimated LogP value (~6.5-6.7) suggests potential issues with water solubility and bioavailability, which could impact biological testing and therapeutic development.

  • Structure-activity relationship clarity: While some insights are available from related thiazole derivatives , the specific impact of the unique combination of substituents in the target compound remains to be elucidated.

  • Target identification: For compounds with potential biological activity, identifying the specific molecular targets and mechanisms of action can be challenging and resource-intensive.

  • Metabolic stability considerations: The presence of potentially labile groups, such as the ester and thioether functionalities, raises questions about metabolic stability that would need to be addressed.

Future Research Opportunities

Based on the analysis of the compound's structure and the properties of related thiazole derivatives, several promising research directions can be identified:

  • Comprehensive biological screening:

    • Evaluation against a panel of cancer cell lines, given the anticancer potential of related thiazole compounds

    • Assessment of anticonvulsant activity in appropriate models

    • Exploration of other potential activities, such as anti-inflammatory or antimicrobial effects

  • Structural optimization:

    • Modification of the ester group to improve stability and bioavailability

    • Exploration of alternative linking groups between the thiazole and phenoxy moieties

    • Investigation of different substitution patterns on the phenyl rings

  • Mechanistic studies:

    • Identification of potential biological targets

    • Elucidation of structure-activity relationships through systematic structural modifications

    • Investigation of cellular mechanisms of action

  • Formulation development:

    • Addressing solubility challenges through formulation strategies

    • Development of delivery systems to enhance bioavailability

  • Computational modeling:

    • Advanced in silico predictions of activity and ADME properties

    • Virtual screening against potential targets to guide experimental work

These research directions would contribute to a more comprehensive understanding of this compound and its potential applications in medicinal chemistry and drug discovery.

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